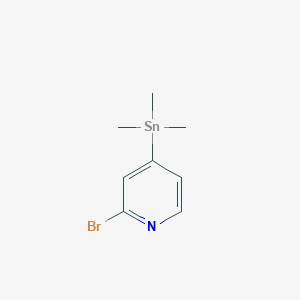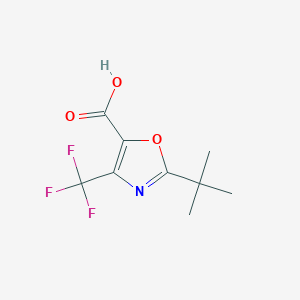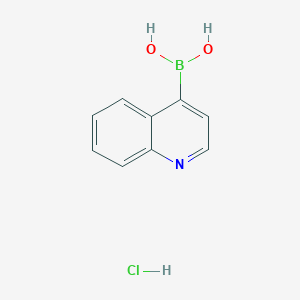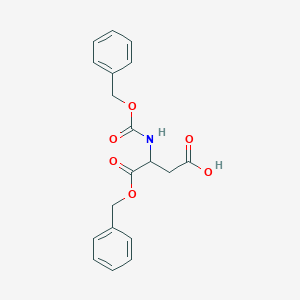
2-Bromo-4-(trimethylstannyl)-pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-4-(trimethylstannyl)-pyridine: is an organotin compound that features a pyridine ring substituted with a bromine atom at the 2-position and a trimethylstannyl group at the 4-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-(trimethylstannyl)-pyridine typically involves the bromination of 4-(trimethylstannyl)-pyridine. The reaction is carried out under controlled conditions to ensure selective bromination at the 2-position. Common reagents used in this synthesis include bromine or N-bromosuccinimide (NBS) as the brominating agents. The reaction is usually conducted in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or column chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Bromo-4-(trimethylstannyl)-pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: The trimethylstannyl group can participate in Stille coupling reactions with aryl or vinyl halides to form new carbon-carbon bonds.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form pyridine N-oxide derivatives or reduction to remove the bromine atom.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium amide, thiourea, or sodium alkoxide are commonly used.
Coupling Reactions: Palladium catalysts and ligands such as triphenylphosphine are used under inert atmosphere conditions.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride are employed.
Major Products Formed:
- Substituted pyridine derivatives
- Biaryl compounds from Stille coupling
- Pyridine N-oxide derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry: 2-Bromo-4-(trimethylstannyl)-pyridine is widely used in organic synthesis as a building block for the construction of complex molecules. It is particularly valuable in the synthesis of heterocyclic compounds and natural product analogs.
Biology: In biological research, this compound is used as a precursor for the synthesis of bioactive molecules. It can be incorporated into drug candidates for the development of new pharmaceuticals.
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components. Its ability to undergo coupling reactions makes it a valuable intermediate in the manufacture of organic semiconductors and light-emitting diodes (LEDs).
Wirkmechanismus
The mechanism of action of 2-Bromo-4-(trimethylstannyl)-pyridine involves its reactivity towards various nucleophiles and electrophiles. The bromine atom at the 2-position is highly reactive and can be easily substituted by nucleophiles, leading to the formation of new carbon-nitrogen or carbon-sulfur bonds. The trimethylstannyl group at the 4-position facilitates coupling reactions through the formation of organostannane intermediates, which can then react with aryl or vinyl halides in the presence of palladium catalysts.
Vergleich Mit ähnlichen Verbindungen
- 2-Bromo-4-methylpyridine
- 2-Bromo-4-chloropyridine
- 2-Bromo-4-fluoropyridine
Comparison: 2-Bromo-4-(trimethylstannyl)-pyridine is unique due to the presence of both a bromine atom and a trimethylstannyl group on the pyridine ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs. For example, while 2-Bromo-4-methylpyridine can undergo substitution reactions, it lacks the ability to participate in Stille coupling reactions. Similarly, 2-Bromo-4-chloropyridine and 2-Bromo-4-fluoropyridine do not possess the organotin functionality, limiting their reactivity in certain synthetic applications.
Eigenschaften
CAS-Nummer |
697300-77-9 |
|---|---|
Molekularformel |
C8H12BrNSn |
Molekulargewicht |
320.80 g/mol |
IUPAC-Name |
(2-bromopyridin-4-yl)-trimethylstannane |
InChI |
InChI=1S/C5H3BrN.3CH3.Sn/c6-5-3-1-2-4-7-5;;;;/h2-4H;3*1H3; |
InChI-Schlüssel |
XXKTZXMVLJIZAT-UHFFFAOYSA-N |
Kanonische SMILES |
C[Sn](C)(C)C1=CC(=NC=C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(1E)-3-Ethoxy-3-oxoprop-1-EN-1-YL]phenylboronic acid](/img/structure/B12442288.png)
![1-[(3-Fluoro-5-nitrophenyl)carbonyl]piperazine](/img/structure/B12442289.png)
![Tert-butyl 2-(aminomethyl)-3-methylidene-7-azabicyclo[2.2.1]heptane-7-carboxylate hydrochloride](/img/structure/B12442292.png)


![tert-butyl N-[5-(bromomethyl)-1,2-oxazol-3-yl]carbamate](/img/structure/B12442302.png)

![2-[(E)-N-Benzyl-C-[5-(trifluoromethyl)-1H-triazol-4-yl]carbonimidoyl]phenol](/img/structure/B12442328.png)
![3-[(4-Methoxypyrrolidin-2-yl)methoxy]pyridine dihydrochloride](/img/structure/B12442336.png)


![3-Amino-5-[(trifluoromethyl)thio]benzoic acid](/img/structure/B12442347.png)
![[(3S)-1-benzylpyrrolidin-3-yl]methanamine hydrochloride](/img/structure/B12442354.png)
![3(2H)-Benzofuranone, 2-[(3,4-dihydroxyphenyl)methylene]-6-hydroxy-](/img/structure/B12442356.png)
